![molecular formula C37H36N6O5S B2448128 2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide CAS No. 689759-66-8](/img/structure/B2448128.png)
2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a phenylpiperazine moiety, which is often found in pharmaceuticals and bioactive compounds. The quinazolinone moiety is also a common feature in many bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenylpiperazine and quinazolinone moieties could potentially engage in π-π stacking interactions, which could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carbonyl groups could potentially undergo nucleophilic addition reactions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could enhance its solubility in polar solvents, while the aromatic rings could increase its lipophilicity .Aplicaciones Científicas De Investigación
Quinazoline Derivatives in Antihypertensive Research
Quinazoline derivatives, related to the chemical structure , have been studied for their potential in antihypertensive treatments. However, specific compounds in this category were found to lack antihypertensive activity in preliminary pharmacological evaluations (Shiau et al., 1990).
Applications in Anti-Tubercular Therapy
Quinazoline and its derivatives have been explored for their efficacy against tuberculosis. Certain compounds have exhibited significant in vitro anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain (Maurya et al., 2013).
Antioxidant and Antimicrobial Properties
Research on similar quinazoline compounds has indicated their potential as antioxidants and antimicrobials. Some compounds have shown high activity against various bacterial strains and also exhibited significant antioxidant properties (Bassyouni et al., 2012).
Role in CDK Inhibition for Cancer Therapy
Quinazoline derivatives have been investigated for their role as cyclin-dependent kinase (CDK) inhibitors, a significant target in cancer therapy. Certain analogues demonstrated potent inhibition of CDKs, indicating their potential in cancer treatment (Mcintyre et al., 2010).
Contribution to Anti-Inflammatory and Analgesic Medications
Some quinazoline-linked compounds, particularly 1,3,4-oxadiazole derivatives, have been synthesized and evaluated for analgesic and anti-inflammatory activities. These studies have found certain compounds to be effective, suggesting their potential in pain management and inflammation treatment (Dewangan et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]-N-(pyridin-3-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N6O5S/c1-2-33(34(44)39-22-26-7-6-14-38-21-26)49-37-40-30-20-32-31(47-24-48-32)19-29(30)36(46)43(37)23-25-10-12-27(13-11-25)35(45)42-17-15-41(16-18-42)28-8-4-3-5-9-28/h3-14,19-21,33H,2,15-18,22-24H2,1H3,(H,39,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRBQFOTPBAAKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=CC=C1)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.